molecular formula C23H18FNO4S B2606808 (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 902469-39-0

(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2606808
CAS No.: 902469-39-0
M. Wt: 423.46
InChI Key: HJECYVPHIILAHF-BZZOAKBMSA-N
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Description

The compound "(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine" belongs to a class of chromene derivatives featuring a sulfonyl group, a methoxy substituent, and an imine-linked fluorophenyl moiety. The Z-configuration of the imine group and the sulfonyl moiety are critical for its stereoelectronic properties, influencing solubility, bioavailability, and target interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJECYVPHIILAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of the coumarin family, which is known for its diverse biological activities. Coumarins and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₁₈FNO₃S
  • Molecular Weight : 345.41 g/mol

The presence of functional groups such as the fluorophenyl , methoxy , and sulfonyl moieties contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. A related compound, a heterocyclic imine linked to coumarin, demonstrated promising growth inhibition against various cancer cell lines, including lung (A549), prostate (DU-145), and breast (MCF-7) cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, primarily through the inhibition of Galectin-1 (Gal-1), a protein implicated in tumor progression and metastasis .

Cell Line IC50 Value (µM) Mechanism of Action
A5491.28 ± 0.14Apoptosis induction via Gal-1 inhibition
DU-145TBDTBD
MCF-7TBDTBD

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties. The synthesized compounds have shown activity against various Gram-positive and Gram-negative bacteria. For instance, studies on structurally similar compounds revealed that modifications in the coumarin structure significantly influenced their antibacterial efficacy .

Bacterial Strain Activity Observed
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Bacillus subtilisModerate Inhibition

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of coumarin derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may also possess anti-inflammatory properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to influence enzymatic processes critical for cancer cell survival.
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a key feature of many coumarins, often through mitochondrial pathways.
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic pathways are common mechanisms observed in coumarin derivatives.

Case Studies

A notable case study involved the synthesis and evaluation of a series of imines linked to coumarin structures, which demonstrated significant cytotoxicity against colorectal cancer cells with IC50 values comparable to established chemotherapeutics . These findings suggest that modifications in the coumarin structure can enhance biological activity.

Scientific Research Applications

The compound (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Structural Characteristics

  • Molecular Formula : C18_{18}H18_{18}FNO3_3S
  • Molecular Weight : 357.4 g/mol
  • Functional Groups : The compound features a chromen-2-imine backbone, with substituents including a fluorophenyl group, a methoxy group, and a methylbenzenesulfonyl moiety.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and disruption of metabolic pathways .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .

Material Science

Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound can be utilized in the development of OLEDs. The incorporation of fluorinated groups enhances the electron mobility and stability of the organic materials used in display technologies .

Agricultural Chemistry

Pesticidal Activity
Preliminary studies suggest that derivatives of this compound may possess pesticidal properties, potentially targeting specific pests while minimizing harm to beneficial organisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in inflammatory models
PesticidalPotential activity against agricultural pests

Table 2: Synthesis Overview

StepReaction TypeYield (%)
Formation of imineCondensation85
SubstitutionElectrophilic substitution75
PurificationCrystallization90

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, suggesting potent activity against cancer cells .

Case Study 2: OLED Applications

A research team investigated the use of this compound in OLED technology, focusing on its photophysical properties. They found that incorporating the compound into device architectures improved efficiency and stability compared to traditional materials .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Chromene-Sulfonyl Scaffold

All analogs share a chromene ring fused with a sulfonyl group at position 3. Modifications occur primarily at the imine-linked aryl group and the methoxy substituent:

Compound Name Substituent on Imine-Linked Aryl Group Additional Features Molecular Formula Molecular Weight (g/mol)
Target Compound 4-fluorophenyl 8-methoxy
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 3,4-difluorophenyl 8-methoxy C23H17F2NO4S 441.45
(2Z)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 5-chloro-2-methoxyphenyl 8-methoxy C24H20ClNO5S 469.95
(2Z)-N-(4-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 4-ethylphenyl 8-methoxy C25H23NO4S 433.53

Key Observations :

  • Fluorine vs.
  • Alkyl vs. Halo Substituents : The 4-ethylphenyl group () increases hydrophobicity (logP = 5.57) compared to halogenated analogs, which may reduce aqueous solubility but improve membrane permeability .

Physicochemical Properties

Critical parameters such as hydrogen bonding capacity, solubility, and acid-base properties vary with substituents:

Compound Reference Hydrogen Bond Acceptors Hydrogen Bond Donors logP/logD Water Solubility (LogSw) pKa Polar Surface Area (Ų)
7 0
8 0 -5.48 28.80 59.69
7 0 5.57/5.57 -5.54 26.44 52.76

Key Observations :

  • Solubility : All analogs exhibit poor water solubility (LogSw < -5), typical of lipophilic sulfonylated chromenes. The chloro-methoxy derivative () has the highest polar surface area (59.69 Ų), which may marginally improve solubility compared to the ethylphenyl analog () .
  • Acid-Base Behavior : The pKa values (26.44–28.80) suggest weak basicity, likely due to the imine nitrogen. This property may influence protonation states under physiological conditions .

Pharmacological Implications

  • Fluorine Substituents : Enhance binding affinity to hydrophobic pockets in target proteins (e.g., ) .
  • Chloro-Methoxy Groups : May confer selectivity toward specific enzyme isoforms (e.g., ) .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationTosyl chloride, DMF, 70°C, 12h7295
Imine Formation4-Fluorophenylamine, EtOH, reflux, 6h6897

Advanced Question: How can crystallographic data contradictions (e.g., thermal displacement parameters) be resolved during structural refinement?

Methodological Answer:
Discrepancies in anisotropic displacement parameters (ADPs) often arise from disordered solvent molecules or twinning. To address this:

  • Refinement Strategy : Use SHELXL for iterative refinement, applying constraints (e.g., SIMU/DELU) to model disorder .
  • Validation Tools : Cross-check with PLATON to detect twinning and ORTEP-3 to visualize thermal ellipsoids. For example, if ADPs for the sulfonyl group show high anisotropy, consider partial occupancy or hydrogen-bonding interactions .
  • Data Collection : Ensure high-resolution data (≤1.0 Å) to minimize overfitting.

Q. Example Workflow :

Solve structure with SHELXD (direct methods).

Refine using SHELXL with Hirshfeld rigid-bond restraints.

Visualize ADPs in ORTEP-3 ; adjust hydrogen-bonding networks if ellipsoids are elongated .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1^1H/13^13C NMR in DMSO-d6 to confirm imine (C=N, ~160 ppm) and sulfonyl (SO₂, ~125–135 ppm) groups. Compare with analogous chromen-imine derivatives .
  • IR : Identify key functional groups (e.g., C=N stretch at ~1620 cm⁻¹, sulfonyl S=O at ~1150–1300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Question: How can fluorescence properties be systematically studied, and what factors influence intensity?

Methodological Answer:
Fluorescence intensity depends on solvent polarity, pH, and substituent effects (e.g., methoxy vs. fluorophenyl groups):

  • Experimental Design :
    • Use spectrofluorometry in solvents of varying polarity (e.g., ethanol, DMSO) at λex = 280–320 nm (chromen π→π* transitions) .
    • Measure quantum yield using quinine sulfate as a standard.
  • Data Interpretation : Correlate Stokes shift with solvent polarity index. For example, methoxy groups may enhance fluorescence in non-polar solvents due to reduced quenching .

Q. Table 2: Example Fluorescence Data

Solventλex (nm)λem (nm)Quantum Yield
Ethanol2954100.45
DMSO3054350.32

Advanced Question: What computational methods can predict the compound’s reactivity with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) by aligning the sulfonyl group in hydrophobic pockets.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and nucleophilic sites .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.

Basic Question: How can synthetic byproducts be identified and minimized?

Methodological Answer:

  • LC-MS Screening : Monitor reactions in real-time to detect intermediates (e.g., unreacted sulfonyl chloride).
  • Byproduct Mitigation : Adjust stoichiometry (e.g., 1.2:1 amine:sulfonyl chloride ratio) and use scavengers (e.g., molecular sieves) to absorb excess reagents .

Advanced Question: What strategies resolve discrepancies in X-ray vs. DFT-calculated bond lengths?

Methodological Answer:
Discrepancies often arise from crystal packing forces vs. gas-phase calculations.

  • Comparative Analysis : Calculate % deviation between X-ray (e.g., C-N bond) and DFT-optimized structures.
  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., C-H···O) that shorten bond lengths in the solid state .

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